Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate
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Overview
Description
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid+ethanolacid catalystEthyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and ethanol.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and ethanol.
Reduction: Ethyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and ester functional group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate: Differing by the presence of a hydroxyl group instead of a carbonyl group.
Mthis compound: Differing by the presence of a methyl ester instead of an ethyl ester.
Ethyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate: Differing by the stereochemistry at the chiral center.
Properties
Molecular Formula |
C8H12O4 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-[(2S)-5-oxooxolan-2-yl]acetate |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
YBRXZUCWNYTTGZ-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
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